molecular formula C20H32N2O3 B5673248 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol

2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol

Cat. No. B5673248
M. Wt: 348.5 g/mol
InChI Key: JFVZMKNWBZKHPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves specific reactions under controlled conditions, optimizing technological parameters like raw material ratio, reaction time, and temperature. For instance, a compound was synthesized by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, achieving an 88.5% yield under specific conditions (115 ℃ for 4 hours) (Wang Jin-peng, 2013).

Molecular Structure Analysis

The crystal structures of piperazine derivatives with anti-malarial activity reveal the importance of specific groups for generating activity. These structures do not directly correlate with activities but suggest the significance of molecular conformation and intermolecular hydrogen bonding in determining their biological effects (W. Cunico et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including cycloadditions and aminocarbonylations, leading to the formation of complex heterocyclic compounds. For example, a formal [4 + 2] cycloaddition of oximes with o-hydroxybenzyl alcohols under visible light catalysis produces 1,3-benzoxazine derivatives, demonstrating a broad substrate scope and mild reaction conditions (Zhenjie Qi et al., 2023).

Physical Properties Analysis

The physical properties, including crystalline forms and polymorphism, can be crucial for understanding the stability and solubility of piperazine derivatives. For example, studies on the hydrogen-bond association of certain piperazinediones in solution used mass spectrometric and nuclear magnetic resonance spectroscopic techniques to model solution aggregation, highlighting the role of crystalline structure in physical properties (Robin A Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity and functional group transformations, are influenced by the structure of the piperazine derivatives. Radical deoxygenation of hydroxyl groups via phosphites represents a method for modifying alcohol derivatives, showcasing the versatility of chemical transformations possible with these compounds (Liming Zhang, M. Koreeda*, 2004).

properties

IUPAC Name

2-[4-[[4-(2-hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-17(2)7-9-22-11-10-21(16-19(22)8-12-23)15-18-3-5-20(6-4-18)25-14-13-24/h3-7,19,23-24H,8-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVZMKNWBZKHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CC2=CC=C(C=C2)OCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol

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